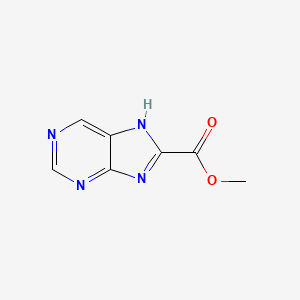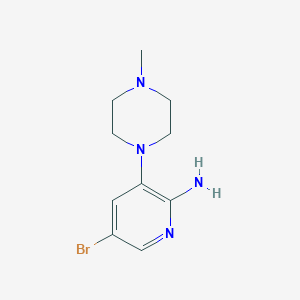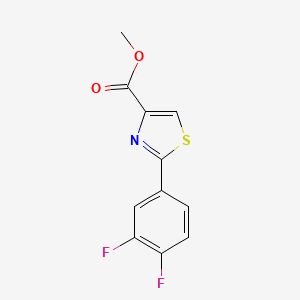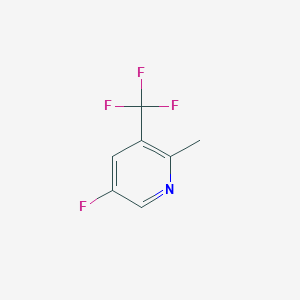
5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of fluorinated pyridines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methyl-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl bromide under suitable conditions . The reaction is often carried out in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substituted Pyridines: Products with various functional groups replacing the fluorine atoms.
Coupled Products: Biaryl compounds formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex fluorinated compounds.
Catalysis: Employed in catalytic processes due to its unique electronic properties.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.
Industry:
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporated into materials to enhance their properties such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Comparison:
- Uniqueness: The presence of both a methyl group and a trifluoromethyl group in 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine imparts unique steric and electronic properties that can influence its reactivity and interaction with biological targets .
- Reactivity: Compared to other fluorinated pyridines, this compound may exhibit different reactivity patterns due to the combined effects of the substituents on the pyridine ring.
Eigenschaften
Molekularformel |
C7H5F4N |
|---|---|
Molekulargewicht |
179.11 g/mol |
IUPAC-Name |
5-fluoro-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F4N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3 |
InChI-Schlüssel |
WGAGSYFNXGRCSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


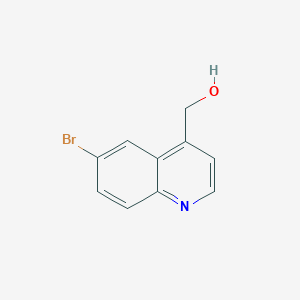
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)

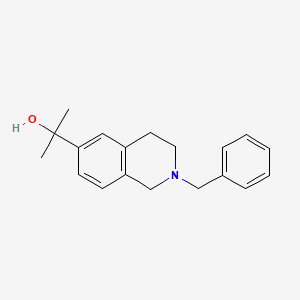
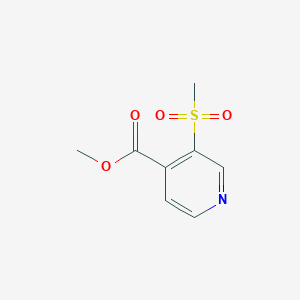
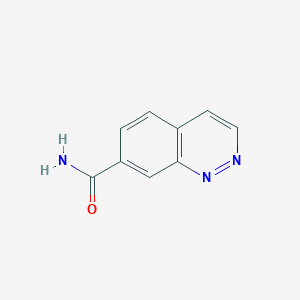
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
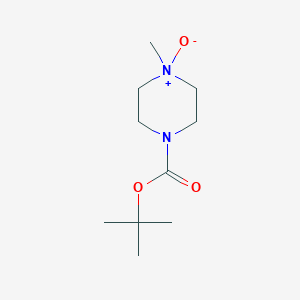
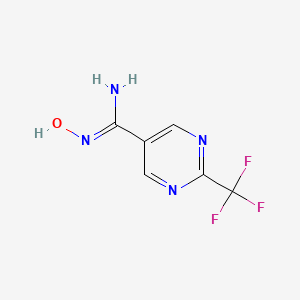
![Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
